REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]1[CH:4]=[C:5]([OH:12])[CH:6]=[CH:7][C:8]=1[N+:9]([O-])=O.[CH3:13]O>C(O)=O.[Fe]>[CH3:1][N:2]1[C:3]2[CH:4]=[C:5]([OH:12])[CH:6]=[CH:7][C:8]=2[N:9]=[CH:13]1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
CNC=1C=C(C=CC1[N+](=O)[O-])O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
4.33 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
After cooling to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered over a pad of Celite
|
Type
|
CUSTOM
|
Details
|
The filtrate was collected
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the residue purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C=NC2=C1C=C(C=C2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |